Discovery of novel pyrido[2,3-b]pyrazine derivatives
Discovery of novel pyrido[2,3-b]pyrazine derivatives
An In-depth Technical Guide to the Discovery of Novel Pyrido[2,3-b]pyrazine Derivatives
Executive Summary
The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of novel derivatives based on this privileged structure. We will delve into efficient synthetic methodologies, including multicomponent reactions and phase-transfer catalysis, providing detailed, actionable protocols. Furthermore, this guide will explore the diverse therapeutic applications of these compounds, with a particular focus on their roles as antiviral, antibacterial, and anticancer agents. Key experimental workflows for assessing biological activity are presented, alongside a critical analysis of challenges such as off-target effects and future research directions. The overarching goal is to equip scientists with the foundational knowledge and practical insights required to accelerate the discovery and development of next-generation therapeutics derived from the pyrido[2,3-b]pyrazine scaffold.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine and pyrazine rings, represents a class of nitrogen-containing heterocycles that has garnered substantial attention from the scientific community. Its unique electronic and structural features make it an attractive framework for the design of novel bioactive molecules.
Physicochemical Properties and Structural Features
The pyrido[2,3-b]pyrazine core is a planar, aromatic system. The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions, both as donors and acceptors, which is crucial for molecular recognition by biological targets. The scaffold's rigidity can be beneficial for locking a molecule into a bioactive conformation, while the potential for substitution at various positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Rationale for Exploration in Drug Discovery
The therapeutic potential of pyrido[2,3-b]pyrazine derivatives is exceptionally broad. Scientific literature has documented their efficacy in a multitude of disease areas.[1][2] These compounds have been investigated as:
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Antiviral agents , particularly as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[3]
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Antibacterial agents , with some derivatives showing promising activity against clinically relevant bacterial strains.[4][5]
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Anticancer agents through various mechanisms, including the inhibition of kinases such as PI3K, PKB, ALK, and components of the Wnt/β-catenin pathway.[1][2]
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Pain management therapeutics as antagonists of the TRPV1 receptor.[1][2][6]
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Anti-diabetic agents by inhibiting dipeptidyl peptidase IV.[1][2]
This versatility underscores the scaffold's status as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2]
Synthetic Strategies for Pyrido[2,3-b]pyrazine Derivatives
The efficient construction of the pyrido[2,3-b]pyrazine core and its subsequent diversification are critical for exploring the chemical space and developing structure-activity relationships (SAR).
Core Synthesis via Condensation Reactions
A common and effective method for synthesizing the pyrido[2,3-b]pyrazine backbone involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. This approach can be adapted for multicomponent reactions, enhancing synthetic efficiency.
A recently developed multicomponent strategy involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).[1][2] This one-pot synthesis is highly efficient for generating a library of diverse derivatives.
This protocol is based on the work of Rashid et al.[1][2]
Materials:
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Indane-1,3-dione
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
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2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
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Ethanol
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add indane-1,3-dione (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and 2-aminopyrazine (1.0 mmol) in ethanol (15 mL).
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Add p-TSA (0.2 mmol, 20 mol%).
-
Reflux the reaction mixture for approximately 9 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Collect the precipitated product by filtration.
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Recrystallize the crude product from ethyl acetate to yield the pure pyrido[2,3-b]pyrazine derivative.
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Dry the final product under vacuum.
Diagram: Multicomponent Synthesis Workflow
Caption: Workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.
Post-Synthetic Modifications and Diversification
Once the core is synthesized, further modifications can be made to explore SAR. N-alkylation is a common strategy to introduce diverse substituents.
Phase-transfer catalysis (PTC) provides a mild and efficient method for the N-alkylation of the pyrido[2,3-b]pyrazine-2,3-dione core.[4] This technique avoids harsh conditions and often leads to higher yields.
This protocol is conceptualized based on the principles described by El Yaqoubi et al.[4]
Materials:
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7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Alkyl halide (e.g., ethyl iodide)
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Potassium carbonate (K₂CO₃)
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Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
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Acetonitrile (CH₃CN)
Procedure:
-
Suspend 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 mmol) and K₂CO₃ (2.5 mmol) in acetonitrile (20 mL).
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Add TBAB (0.1 mmol, 10 mol%).
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Add the alkyl halide (2.2 mmol) dropwise to the mixture.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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After completion, filter the reaction mixture to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the N1,N4-dialkylated product.
Characterization of Novel Derivatives
The structures of newly synthesized compounds must be unambiguously confirmed. Standard analytical techniques include:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Melting Point Analysis: To assess the purity of the synthesized compound.
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FT-IR Spectroscopy: To identify functional groups present in the molecule.[1][2]
Biological Evaluation and Therapeutic Applications
Antiviral Activity: Targeting Herpesviruses
A promising application of pyrido[2,3-b]pyrazine derivatives is in the treatment of herpesvirus infections, particularly HCMV.[3]
Certain pyrido[2,3-b]pyrazine derivatives act as non-nucleoside inhibitors of the HCMV DNA polymerase.[3] Unlike nucleoside analogs that act as chain terminators after being incorporated into the growing DNA strand, these compounds are thought to bind to an allosteric site on the polymerase, inducing a conformational change that inhibits its enzymatic activity.
Diagram: Proposed Antiviral Mechanism
Caption: Inhibition of HCMV DNA polymerase by a pyrido[2,3-b]pyrazine derivative.
Cell Culture and Virus:
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Human foreskin fibroblasts (HFFs) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
HCMV strains (e.g., AD169) are propagated in HFFs.
Procedure (Plaque Reduction Assay):
-
Seed HFFs in 6-well plates and grow to confluence.
-
Remove the growth medium and infect the cell monolayer with HCMV at a known multiplicity of infection (MOI) for 1-2 hours.
-
Prepare serial dilutions of the test compounds in the assay medium.
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Remove the viral inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., carboxymethylcellulose).
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Incubate the plates for 7-10 days until viral plaques are visible.
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Fix and stain the cells (e.g., with crystal violet).
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Count the number of plaques in each well.
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Calculate the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control).
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A parallel cytotoxicity assay (e.g., MTT or MTS) should be performed to determine the CC₅₀ and calculate the selectivity index (SI = CC₅₀/EC₅₀).
| Compound | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| 27 | 0.33 | >40 | >120 | [3] |
| 23 | Varies | >40 | >120 | [3] |
| 28 | Varies | >40 | >120 | [3] |
Note: Specific EC₅₀ values for compounds 23 and 28 were not explicitly stated in the abstract but were noted to have a superior therapeutic index.
Antibacterial Potential
Computational studies suggest that some pyrido[2,3-b]pyrazine derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4] The compounds are proposed to bind to the active site of the enzyme, preventing its function.
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | S. aureus MIC (mg/mL) | B. cereus MIC (mg/mL) | E. coli MIC (mg/mL) | Reference |
| Thio-derivative | 0.078 | 0.078 | 0.625 | |
| 2a | Significant Activity | Not Reported | Significant Activity | [4] |
| 2c | Significant Activity | Not Reported | Significant Activity | [4] |
| 2d | Noteworthy Inhibition | Not Reported | Noteworthy Inhibition | [4] |
Note: Specific MIC values for compounds 2a, 2c, and 2d were not provided in the abstract but their activity was highlighted.
Anticancer Applications: Kinase Inhibition and Beyond
The pyrido[2,3-b]pyrazine scaffold has been identified as a core structure in various kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable starting point for designing targeted cancer therapies. Further research is needed to elucidate the specific kinases inhibited by novel derivatives and their downstream effects on cancer cell signaling pathways.
Other Emerging Applications
Beyond infectious diseases and oncology, these derivatives show potential in materials science and diagnostics. They have been investigated for their non-linear optical (NLO) properties and as components in electrochemical DNA sensors.[1][2][7]
Challenges and Future Directions
Overcoming Off-Target Effects (e.g., hERG Inhibition)
A significant challenge in drug development is minimizing off-target effects. For some classes of compounds, inhibition of the hERG potassium channel is a major concern due to the risk of cardiac arrhythmias. Studies on pyrido[2,3-b]pyrazine derivatives have shown that modifying lipophilicity can reduce hERG inhibition, improving the safety profile of these compounds.[3] For example, reducing lipophilicity in 2-substituted derivatives generally led to decreased hERG inhibition.[3]
Structure-Activity Relationship (SAR) Studies
Systematic exploration of the chemical space around the pyrido[2,3-b]pyrazine core is essential for optimizing potency and selectivity. Key areas for SAR exploration include:
-
Substitution at the 2-position: This has been shown to significantly impact anti-herpetic activity and hERG inhibition.[3]
-
N-alkylation: The nature of the alkyl or aryl groups on the pyrazine nitrogens can influence antibacterial activity.[4]
-
Substitution on the pyridine ring: This can be used to modulate physicochemical properties.
Future Outlook
The discovery of novel pyrido[2,3-b]pyrazine derivatives remains a vibrant and promising area of research. Future efforts should focus on:
-
Integrating computational methods, such as molecular docking and DFT calculations, to guide the design of more potent and selective compounds.[4]
-
Expanding the scope of biological screening to identify new therapeutic applications.
-
Conducting preclinical in vivo studies to validate the therapeutic potential of lead compounds.
The versatility and proven track record of the pyrido[2,3-b]pyrazine scaffold ensure that it will continue to be a valuable source of new drug candidates for the foreseeable future.
References
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Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(49), 34873–34887. [Link]
-
Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information. [Link]
-
(2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
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Kandri Rodi, Y., El-Ghozlani, M., El-Mellouki, F., & Bentiss, F. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 118-123. [Link]
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Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
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El Yaqoubi, M., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
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(Year not available). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]
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(2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
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